

Ac-Gly-Ala-Lys(Ac)-AMC: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ac-GAK-AMC	
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This technical guide provides an in-depth overview of the fluorogenic histone deacetylase (HDAC) substrate, Ac-Gly-Ala-Lys(Ac)-AMC, for researchers, scientists, and drug development professionals. This document outlines the compound's chemical properties, its application in enzymatic assays, detailed experimental protocols, and its role within relevant signaling pathways.

Core Compound Characteristics

Ac-Gly-Ala-Lys(Ac)-AMC, with the chemical formula C₂₅H₃₃N₅O₇ and a molecular weight of approximately 515.57 g/mol , is a synthetic peptide widely utilized as a fluorogenic substrate for assessing the activity of Class I and Class II histone deacetylases (HDACs). Its utility lies in a two-step enzymatic reaction. Initially, an HDAC enzyme removes the acetyl group from the lysine residue of the peptide. Subsequently, a protease, such as trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be quantified to determine HDAC activity.

Quantitative Data Summary

For ease of reference, the key quantitative data for Ac-Gly-Ala-Lys(Ac)-AMC and its fluorescent product are summarized in the table below.



Parameter	Value	Reference
Molecular Formula	C25H33N5O7	[1]
Molecular Weight	515.57 g/mol	[1]
AMC Excitation Wavelength	340-360 nm	[2]
AMC Emission Wavelength	440-460 nm	[2]
Km for Ac-Gly-Ala-Lys(Ac)MCA (rat liver HDAC)	35.2 μΜ	[3]

Experimental Protocols

The following is a consensus protocol for a fluorometric HDAC activity assay using an AMC-based substrate, adapted for Ac-Gly-Ala-Lys(Ac)-AMC.

Reagent Preparation

- Assay Buffer: Prepare a Tris or HEPES-based buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
- Substrate Stock Solution: Dissolve Ac-Gly-Ala-Lys(Ac)-AMC in DMSO to a final concentration of 10 mM.
- HDAC Enzyme: Dilute the HDAC enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
- Trypsin Solution: Prepare a stock solution of trypsin in assay buffer (e.g., 2 mg/mL).
- HDAC Inhibitor (Optional): For inhibitor studies, dissolve the inhibitor in DMSO to create a stock solution.

Assay Procedure

- To the wells of a black 96-well plate, add 40 μL of the HDAC-containing sample.
- For inhibitor assays, add 10 μ L of the test compound or known HDAC inhibitor and incubate for 10-20 minutes at 37°C. For reactions without an inhibitor, add 10 μ L of assay buffer.



- Initiate the reaction by adding 50 μL of the Ac-Gly-Ala-Lys(Ac)-AMC working solution (diluted from the stock in assay buffer to the desired final concentration, typically in the low micromolar range).
- Incubate the plate at 37°C for 30-60 minutes.
- Stop the HDAC reaction and initiate the development step by adding 20 μL of the trypsin solution to each well.
- Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.
- Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[3][4][5]

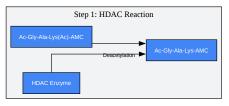
Substrate Specificity

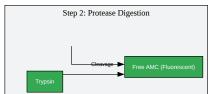
Ac-Gly-Ala-Lys(Ac)-AMC is a well-established substrate for Class I and Class II HDACs.[6] Its utility as a substrate for Class III HDACs, also known as sirtuins, is not extensively documented in the current literature. Sirtuin activity assays often employ substrates with different peptide sequences or acyl groups.[7] Therefore, while it may exhibit some activity with sirtuins, it is not considered a specific or standard substrate for this class of enzymes.

Visualizing Experimental and Signaling Pathways

To further elucidate the application and biological context of Ac-Gly-Ala-Lys(Ac)-AMC, the following diagrams are provided.

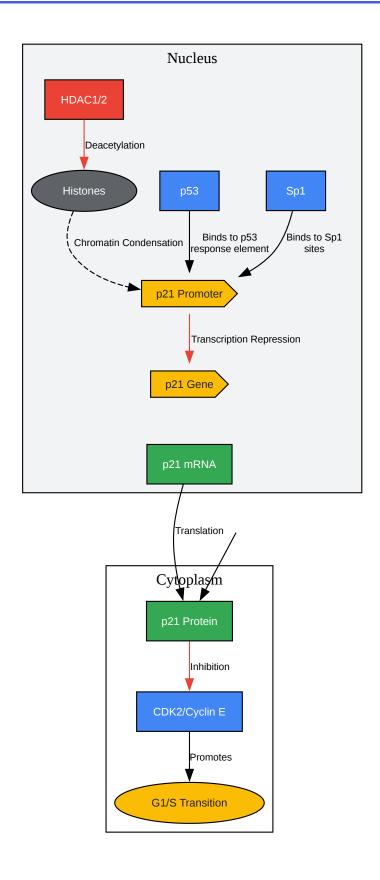












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